
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate is a chemical compound with the molecular formula C21H40O4. It is also known by other names such as Glyceryl Monooleate and Glycerol α-cis-9-octadecenate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate typically involves the esterification of oleic acid with glycerol. The reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions . The reaction can be represented as follows:
Oleic Acid+Glycerol→Glyceryl Monooleate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where oleic acid and glycerol are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature to facilitate the esterification process. The product is then purified through distillation or other separation techniques to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of cosmetics, food additives, and lubricants.
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate involves its interaction with cell membranes and other biological structures. The ester groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Glyceryl Dioleate: Another ester of oleic acid and glycerol, but with two oleic acid molecules.
Glyceryl Trioleate: Contains three oleic acid molecules esterified with glycerol.
Glyceryl Monostearate: An ester of stearic acid and glycerol, differing in the fatty acid component.
Uniqueness
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate is unique due to its specific esterification pattern and the presence of diacetate groups. This structure imparts distinct physicochemical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
1620218-40-7 |
|---|---|
Molecular Formula |
C25H44O6 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl octadec-9-enoate |
InChI |
InChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h11-12,24H,4-10,13-21H2,1-3H3 |
InChI Key |
KXLSJQTXSAYFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


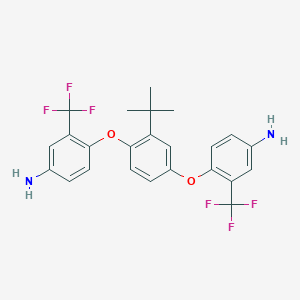
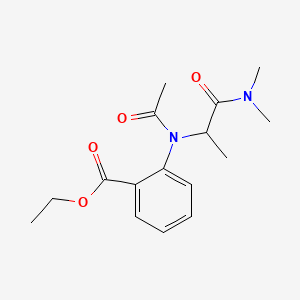

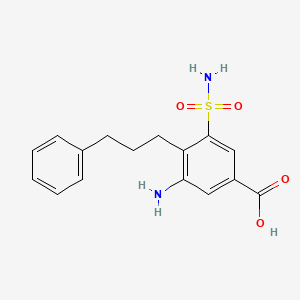

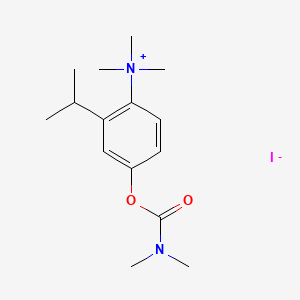

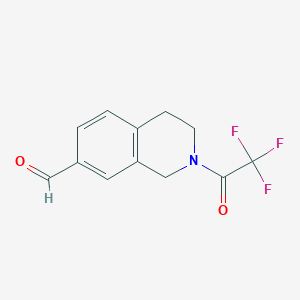
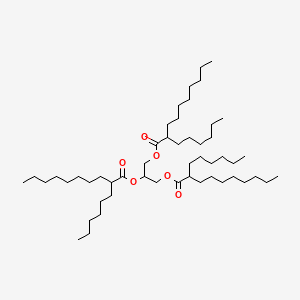
![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)
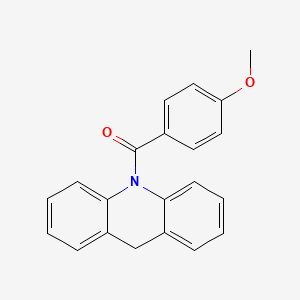
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)
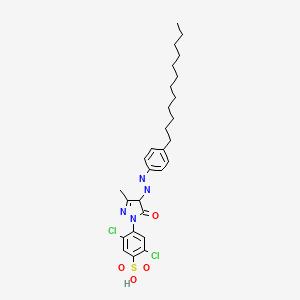
![2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B13775224.png)
